Cas no 952435-04-0 (5,7-Dichloro-2-methylthieno[3,2-b]pyridine)
![5,7-Dichloro-2-methylthieno[3,2-b]pyridine structure](https://ja.kuujia.com/scimg/cas/952435-04-0x500.png)
5,7-Dichloro-2-methylthieno[3,2-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 5,7-Dichloro-2-methylthieno[3,2-b]pyridine
- MFCD09909825
- SY268516
- F86595
- CNB43504
- SCHEMBL2535862
- FT-0726691
- CS-0458242
- AB55026
- 952435-04-0
- EN300-3551572
- DA-40172
-
- MDL: MFCD09909825
- インチ: InChI=1S/C8H5Cl2NS/c1-4-2-6-8(12-4)5(9)3-7(10)11-6/h2-3H,1H3
- InChIKey: YQBGOJOMXKSSMV-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(S1)C(=CC(=N2)Cl)Cl
計算された属性
- 精确分子量: 216.9519757g/mol
- 同位素质量: 216.9519757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 41.1Ų
5,7-Dichloro-2-methylthieno[3,2-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3551572-2.5g |
5,7-dichloro-2-methylthieno[3,2-b]pyridine |
952435-04-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-18 | |
Enamine | EN300-3551572-0.1g |
5,7-dichloro-2-methylthieno[3,2-b]pyridine |
952435-04-0 | 95.0% | 0.1g |
$376.0 | 2025-03-18 | |
Enamine | EN300-3551572-0.25g |
5,7-dichloro-2-methylthieno[3,2-b]pyridine |
952435-04-0 | 95.0% | 0.25g |
$538.0 | 2025-03-18 | |
Enamine | EN300-3551572-5.0g |
5,7-dichloro-2-methylthieno[3,2-b]pyridine |
952435-04-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-18 | |
eNovation Chemicals LLC | Y1192690-0.25g |
5,7-Dichloro-2-methylthieno[3,2-b]pyridine |
952435-04-0 | 95% | 0.25g |
$605 | 2024-07-19 | |
eNovation Chemicals LLC | Y1192690-1g |
5,7-Dichloro-2-methylthieno[3,2-b]pyridine |
952435-04-0 | 95% | 1g |
$1085 | 2025-02-20 | |
eNovation Chemicals LLC | Y1192690-0.1g |
5,7-Dichloro-2-methylthieno[3,2-b]pyridine |
952435-04-0 | 95% | 0.1g |
$420 | 2025-02-28 | |
Enamine | EN300-3551572-0.5g |
5,7-dichloro-2-methylthieno[3,2-b]pyridine |
952435-04-0 | 95.0% | 0.5g |
$847.0 | 2025-03-18 | |
Enamine | EN300-3551572-1.0g |
5,7-dichloro-2-methylthieno[3,2-b]pyridine |
952435-04-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-18 | |
1PlusChem | 1P0202X7-1g |
5,7-DICHLORO-2-METHYLTHIENO[3,2-B]PYRIDINE |
952435-04-0 | ≥95% | 1g |
$1478.00 | 2024-04-19 |
5,7-Dichloro-2-methylthieno[3,2-b]pyridine 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
5,7-Dichloro-2-methylthieno[3,2-b]pyridineに関する追加情報
Introduction to 5,7-Dichloro-2-methylthieno[3,2-b]pyridine (CAS No. 952435-04-0) and Its Emerging Applications in Chemical Biology
5,7-Dichloro-2-methylthieno[3,2-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 952435-04-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This bicyclic molecule combines a thiophene ring fused with a pyridine moiety, both of which are well-documented scaffolds in medicinal chemistry. The presence of chlorine substituents at the 5- and 7-positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The thieno[3,2-b]pyridine core is particularly noteworthy for its versatility in drug design. It serves as a privileged scaffold in the development of small-molecule inhibitors targeting various biological pathways. Recent studies have highlighted its role in modulating enzyme activity and receptor binding, particularly in the context of oncology and neurodegenerative diseases. The 5,7-dichloro substitution pattern further enhances its pharmacological profile by improving solubility and metabolic stability, key factors in drug candidates intended for clinical use.
In the realm of oncology research, 5,7-Dichloro-2-methylthieno[3,2-b]pyridine has been explored as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer progression. By leveraging the structural features of this compound, researchers have designed derivatives that exhibit potent inhibition of specific kinases while minimizing off-target effects. For instance, modifications to the methylthienyl moiety have been shown to enhance binding affinity to tyrosine kinases, making it a promising candidate for further development.
Moreover, the thieno[3,2-b]pyridine scaffold has been implicated in the development of treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The chlorine atoms at the 5- and 7-positions facilitate further functionalization, allowing chemists to introduce groups that interact with specific neuroreceptors or inhibit pathological protein aggregation. Preliminary studies suggest that certain derivatives of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine can modulate cholinergic pathways, potentially offering therapeutic benefits for patients with cognitive impairments.
The compound's structural flexibility also makes it attractive for designing molecules with antimicrobial properties. Antibiotic resistance is a growing global health concern, and novel scaffolds like thieno[3,2-b]pyridine are being explored to overcome existing challenges. Researchers have synthesized analogs of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine that exhibit activity against Gram-positive and Gram-negative bacteria by interfering with essential bacterial processes such as DNA replication and cell wall synthesis. These findings underscore the compound's potential as a lead structure in antimicrobial drug discovery.
From a synthetic chemistry perspective, 5,7-Dichloro-2-methylthieno[3,2-b]pyridine serves as an excellent building block for constructing more complex heterocycles. Its reactive sites allow for diverse transformations, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), and cyclization strategies. These reactions enable the rapid assembly of novel molecular architectures with tailored biological activities. The ability to modify both the thiophene and pyridine rings provides chemists with unparalleled control over the pharmacokinetic properties of derived compounds.
Recent advances in computational chemistry have further accelerated the development of derivatives based on 5,7-Dichloro-2-methylthieno[3,2-b]pyridine. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental synthesis begins. This approach has been particularly effective in identifying modifications that enhance target engagement while reducing toxicity. For example, virtual screening has been used to identify analogs with improved selectivity for cancer-associated kinases over their normal counterparts.
The pharmaceutical industry has also recognized the potential of thieno[3,2-b]pyridine derivatives as drug candidates. Several companies are currently engaged in developing proprietary libraries based on this scaffold for treating a wide range of diseases. The compound's favorable pharmacokinetic profile and ease of functionalization make it an attractive option for late-stage optimization programs. Collaborative efforts between academic researchers and industry scientists are yielding promising results that could translate into new treatments within the next decade.
In conclusion,5,7-Dichloro-2-methylthieno[3,2-b]pyridine (CAS No. 952435-04-0) represents a significant advancement in medicinal chemistry due to its versatile structural framework and potential therapeutic applications across multiple disease areas. Its role as a precursor for kinase inhibitors,neurodegenerative disease treatments,and antimicrobial agents highlights its importance in modern drug discovery efforts. As research continues to uncover new ways to exploit its chemical properties,this compound is poised to play an increasingly vital role in addressing unmet medical needs worldwide.
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